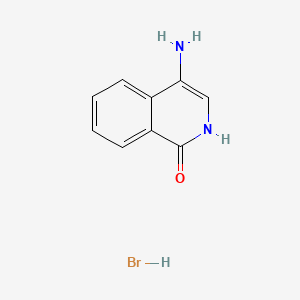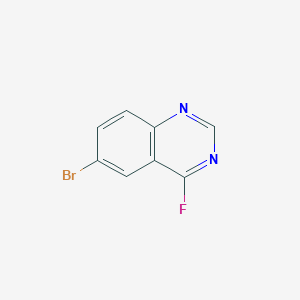
6-Bromo-4-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the quinazoline ring enhances its reactivity and biological properties, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinazoline typically involves the bromination and fluorination of quinazoline derivatives. One common method starts with the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a brominated intermediate. This intermediate is then reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions. The use of phase-transfer catalysis and microwave-assisted reactions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Diethylaminosulfur trifluoride (DAST): Used for fluorination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
Scientific Research Applications
6-Bromo-4-fluoroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a probe to investigate the interactions of quinazoline derivatives with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and phosphodiesterases.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparison with Similar Compounds
- 6-Bromo-4-chloroquinazoline
- 6-Bromo-4-alkylthioquinazoline
- 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Comparison: 6-Bromo-4-fluoroquinazoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization .
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
6-bromo-4-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H |
InChI Key |
DCEOTZNRFYZRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


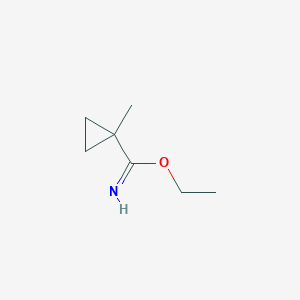
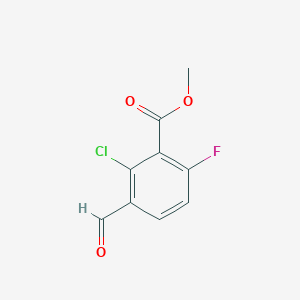
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
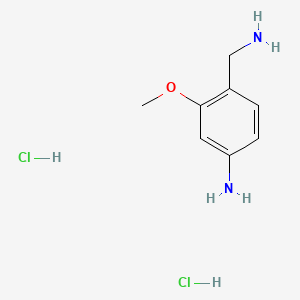

![tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13469139.png)
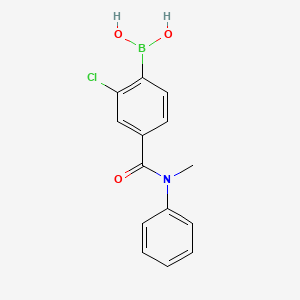
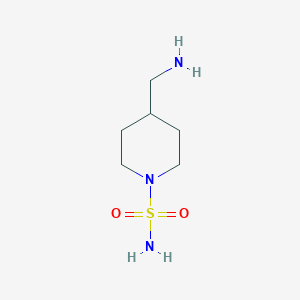
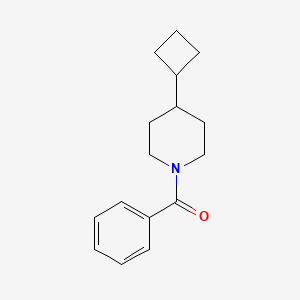

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B13469193.png)
![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)
